Tetradecan-1-ol is a long-chain fatty alcohol that is tetradecane substituted by a hydroxy group at position 1. It has a role as a plant metabolite, a volatile oil component and a pheromone. It is a long-chain primary fatty alcohol and a tetradecanol.
1-Tetradecanol is a natural product found in Angelica gigas, Fusarium fujikuroi, and other organisms with data available.
1-Tetradecanol
CAS No.: 63393-82-8
Cat. No.: VC8472126
Molecular Formula: C14H30O
Molecular Weight: 214.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63393-82-8 |
|---|---|
| Molecular Formula | C14H30O |
| Molecular Weight | 214.39 g/mol |
| IUPAC Name | tetradecan-1-ol |
| Standard InChI | InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3 |
| Standard InChI Key | HLZKNKRTKFSKGZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCO |
| Boiling Point | 505.8 °F at 760 mmHg (USCG, 1999) 295.8 °C |
| Colorform | White solid White crystals Leaflets |
| Flash Point | 285 °F (USCG, 1999) 140.5 °C 285 °F (141 °C) (Open cup) |
| Melting Point | 99.7 °F (USCG, 1999) 37.7 °C Liquid Molar Volume = 0.2604 cu m/kmol (determined at the triple point); IG Heat of Formation = -4.8409X10+8 J/kmol; Heat of Fusion at Melting Point = 4.9510X10+7 J/kmol (determined for the beta form) 39.5 °C |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Structure and Nomenclature
1-Tetradecanol is a 14-carbon primary alcohol classified under the fatty alcohol family. Its IUPAC name is tetradecan-1-ol, reflecting the hydroxyl group’s position at the terminal carbon . The compound’s structure consists of a long hydrophobic hydrocarbon chain (), which confers amphiphilic properties. The NIST WebBook provides its InChIKey as HLZKNKRTKFSKGZ-UHFFFAOYSA-N, a unique identifier for its stereochemistry .
Physical Properties
The physicochemical characteristics of 1-tetradecanol are critical to its industrial utility. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 214.39 g/mol | |
| Melting Point | 36–38°C | |
| Boiling Point | 277–288°C (at 1013 hPa) | |
| Density | 0.8 g/cm³ (at 60°C) | |
| Flash Point | 145°C | |
| Ignition Temperature | 240°C |
These properties enable its use in high-temperature applications, such as phase-change materials, while its solid-state stability at room temperature makes it suitable for topical formulations .
Synthesis and Industrial Production
Synthetic Routes
1-Tetradecanol is typically synthesized via the catalytic hydrogenation of myristic acid (), a process that reduces the carboxylic acid group to a primary alcohol. Alternative methods include the Ziegler alcohol synthesis, which involves the oxidation of ethylene-derived hydrocarbons . Industrial-scale production often employs fatty acid methyl esters (FAMEs) as precursors, leveraging cost-effective feedstock from plant or animal fats.
Cosmetics and Personal Care
As an emollient, 1-tetradecanol is a staple in cold creams, lotions, and ointments. Its ability to form stable emulsions enhances skin barrier function by reducing transepidermal water loss . The compound is listed under INCI (International Nomenclature of Cosmetic Ingredients) as myristyl alcohol and is compliant with global regulatory standards for topical use.
Phase-Change Materials (PCMs)
Choi et al. (2010) demonstrated that 1-tetradecanol’s high latent heat capacity () makes it ideal for temperature-regulated drug delivery systems . By encapsulating the alcohol in polymer matrices, researchers achieved controlled release of therapeutics in response to thermal stimuli, a breakthrough for targeted cancer therapies.
Therapeutic Applications in Periodontal Disease
Anti-Inflammatory Mechanisms
A landmark study by Hasturk et al. (2007, 2009) investigated 1-tetradecanol complex (1-TDC) in rabbit models of periodontitis . Topical application of 1-TDC (100 mg/mL) reduced gingival inflammation by 40% and inhibited osteoclastic bone resorption by suppressing tartrate-resistant acid phosphatase (TRAP) activity . Histomorphometric analysis revealed a 10.1% ± 1.8% reduction in alveolar bone loss compared to untreated controls, underscoring its potential as a disease-modifying agent .
Clinical Implications
The compound’s ability to attenuate cytokine-driven endothelial activation suggests broader applications in chronic inflammatory disorders. For example, 1-TDC decreased interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) levels in periodontal tissues, mitigating the progression of periodontitis . These findings position 1-tetradecanol as a candidate for adjunctive therapy in managing oral and systemic inflammatory conditions.
Future Research Directions
Drug Delivery Innovations
Ongoing research explores 1-tetradecanol’s role in nanocarrier systems. For instance, lipid nanoparticles (LNPs) incorporating the alcohol exhibit enhanced stability and payload capacity for hydrophobic drugs, addressing challenges in oral bioavailability .
Expanding Therapeutic Indications
Preliminary in vitro studies suggest that 1-tetradecanol modulates NF-κB signaling pathways, a key regulator of inflammation. This mechanism could be harnessed for treating rheumatoid arthritis or inflammatory bowel disease, though clinical validation remains pending .
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